Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate
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Overview
Description
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate is a chemical compound with the molecular formula C14H13F3N2O5 and a molecular weight of 346.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate typically involves the reaction of dimethyl acetylenedicarboxylate with 3-(trifluoromethyl)phenylhydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistency and quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}pentanedioate
- Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C14H13F3N2O5 |
---|---|
Molecular Weight |
346.26 g/mol |
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18? |
InChI Key |
YAVWDXKVSOTKKR-NXWDFKCCSA-N |
Isomeric SMILES |
COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC(=C1)C(F)(F)F)/O |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
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